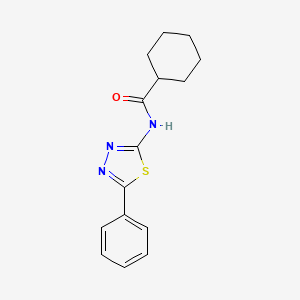

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHFPNFTAMTQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Time: 4-8 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the most significant applications of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is its antimicrobial properties. Research indicates that thiadiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic microorganisms, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways. In vitro studies demonstrate that this compound can inhibit the proliferation of specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity in preclinical models. The compound appears to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Agricultural Applications

Pesticidal Activity

The application of this compound extends to agriculture as well. Thiadiazole derivatives have been explored for their pesticidal properties. Research indicates that these compounds can act as effective fungicides and insecticides, providing a potential solution for crop protection against pests and diseases . Field trials have demonstrated the efficacy of such compounds in controlling fungal infections in various crops.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. The incorporation of thiadiazole groups into polymer backbones can improve thermal stability and mechanical strength. Such polymers may find applications in coatings, adhesives, and other industrial materials .

Sensors and Electronics

Recent advancements suggest that this compound may also be applicable in the development of sensors and electronic devices. Thiadiazole-based materials exhibit interesting electronic properties that can be harnessed for creating organic semiconductors or sensors capable of detecting specific chemical analytes .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, it has been shown to inhibit the activity of bacterial enzymes, leading to the death of the bacterial cells. In cancer cells, it can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

- N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- N-(5-phenyl-1,3,4-thiadiazol-2-yl)propionamide

These compounds share the thiadiazole ring but differ in the nature of the substituent attached to the nitrogen atom. The unique properties of this compound, such as its specific biological activities and chemical reactivity, make it a valuable compound for research and development.

Biological Activity

N-(5-phenyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its potential in medicinal chemistry due to its ability to interact with various biological targets. Compounds within this class exhibit a range of pharmacological activities including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Anticonvulsant

- Neuroprotective

The presence of the thiadiazole ring enhances the stability and reactivity of these compounds, making them suitable for drug development .

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. A study published in "Arzneimittelforschung" evaluated various oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, finding notable activity from this compound. The mechanism involves the inhibition of bacterial enzymes, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Notably, it has shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Case Study: Cytotoxicity Assay

In vitro studies using the MTT assay demonstrated that this compound effectively reduced cell viability in MCF-7 cells. The IC50 value was found to be approximately 0.28 µg/mL . The compound's mechanism includes cell cycle arrest at the G2/M phase.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | G2/M phase arrest |

| HepG2 | 9.6 | Apoptosis induction |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits Notum carboxylesterase activity, which is critical for the Wnt signaling pathway involved in cell proliferation and differentiation.

- Induction of Apoptosis : By modulating various signaling pathways, it promotes programmed cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.